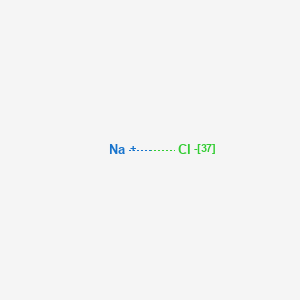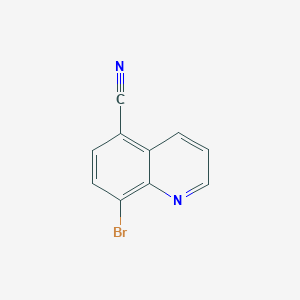
8-Bromoquinoline-5-carbonitrile
Vue d'ensemble
Description
8-Bromoquinoline-5-carbonitrile is a chemical compound with the molecular formula C10H5BrN2 and a molecular weight of 233.07 . It is a derivative of quinoline, a nitrogen-containing heterocycle .
Synthesis Analysis
The synthesis of 8-Bromoquinoline-5-carbonitrile and its derivatives involves various methods. Classical methods for synthesizing primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been used . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis
The molecular structure of 8-Bromoquinoline-5-carbonitrile consists of a quinoline moiety, which is a nitrogen-containing heterocycle. The molecule bears a pyridyl group . The InChI code for the compound is 1S/C10H5BrN2/c11-9-4-3-7 (6-12)10-8 (9)2-1-5-13-10/h1-5H .Chemical Reactions Analysis
Quinoline and its derivatives, including 8-Bromoquinoline-5-carbonitrile, have fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .Physical And Chemical Properties Analysis
8-Bromoquinoline-5-carbonitrile is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.Safety And Hazards
Orientations Futures
Quinoline derivatives, including 8-Bromoquinoline-5-carbonitrile, have shown promising pharmacological activities. Future research could focus on synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . The test compounds have shown promising activity in reducing Mycobacterium bovis growth in antitubercular screening tests , stressing the importance of future research and development of new antitubercular agents.
Propriétés
IUPAC Name |
8-bromoquinoline-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-4-3-7(6-12)8-2-1-5-13-10(8)9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXRRWSXYCJIHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoquinoline-5-carbonitrile | |
Synthesis routes and methods
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

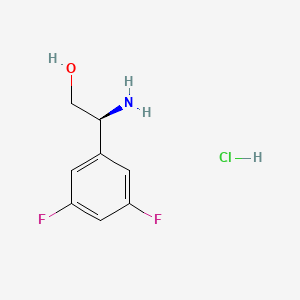

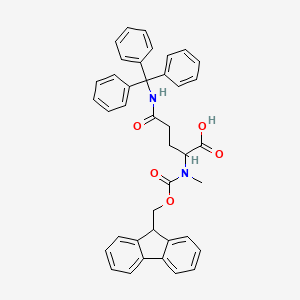
![3-[(Benzylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B3250651.png)
![2,3-dibromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B3250656.png)
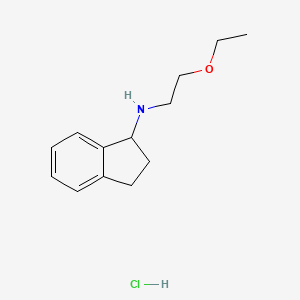
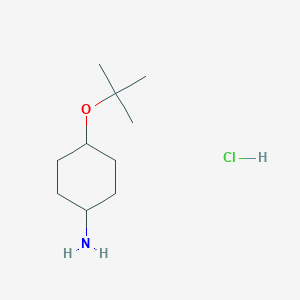
![[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine dihydrochloride](/img/structure/B3250677.png)
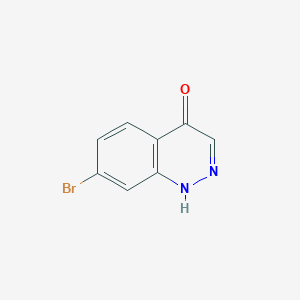
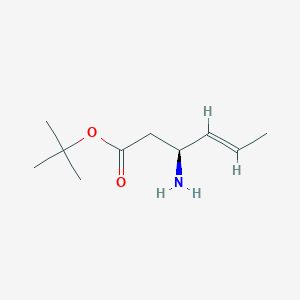
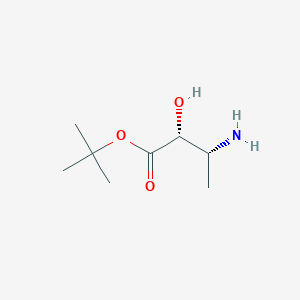
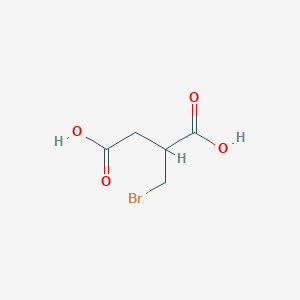
![Selenolo[3,2-b]thiophene](/img/structure/B3250733.png)
